molecular formula C20H14ClN3O3S2 B2900170 2-((5-(4-Chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone CAS No. 690961-70-7

2-((5-(4-Chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone

Cat. No.: B2900170
CAS No.: 690961-70-7
M. Wt: 443.92
InChI Key: TUBZFYAPPWZXAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-(4-Chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone is a complex organic compound that features a thiazolo[2,3-c][1,2,4]triazole core

Mechanism of Action

The mechanism of action of 1,2,4-triazole derivatives can vary depending on their specific structure and the target they interact with . Some 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines .

Future Directions

The development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . 1,2,4-Triazole derivatives, due to their wide range of pharmacological activities, are considered promising candidates for the development of new drugs . Future research could focus on the design and synthesis of new 1,2,4-triazole derivatives with improved pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-Chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[2,3-c][1,2,4]triazole core, followed by the introduction of the 4-chlorophenyl group and the dihydrobenzo[b][1,4]dioxin moiety. Reaction conditions often include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-Chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

2-((5-(4-Chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    2-((5-(4-Chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone: shares similarities with other thiazolo[2,3-c][1,2,4]triazole derivatives, which also exhibit interesting biological and chemical properties.

    4-Chlorophenyl derivatives: Compounds containing the 4-chlorophenyl group are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

2-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O3S2/c21-14-4-1-12(2-5-14)15-10-28-19-22-23-20(24(15)19)29-11-16(25)13-3-6-17-18(9-13)27-8-7-26-17/h1-6,9-10H,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUBZFYAPPWZXAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)CSC3=NN=C4N3C(=CS4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.